5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine
Description
Molecular Formula: C₁₂H₁₅BF₃NO₂S Structural Features:
- A pyridine ring substituted at position 5 with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and at position 2 with a trifluoromethylsulfanyl (SCF₃) group.
- The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the SCF₃ group provides electron-withdrawing and lipophilic character .
Properties
Molecular Formula |
C12H15BF3NO2S |
|---|---|
Molecular Weight |
305.13 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C12H15BF3NO2S/c1-10(2)11(3,4)19-13(18-10)8-5-6-9(17-7-8)20-12(14,15)16/h5-7H,1-4H3 |
InChI Key |
YFRGTXMBWRBOLL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)SC(F)(F)F |
Origin of Product |
United States |
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound is primarily employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. The boronate ester moiety reacts with aryl or heteroaryl halides to form biaryl or heterobiaryl structures, critical in pharmaceutical and materials science applications .
Key Reaction Parameters:
| Parameter | Typical Conditions | Role in Reaction Efficiency |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates oxidative addition |
| Base | K₂CO₃ or CsF | Activates boronate via transmetalation |
| Solvent | THF, DME, or toluene | Optimizes solubility and stability |
| Temperature | 80–100°C | Balances reaction rate and yield |
Example Reaction:
Applications: Synthesis of kinase inhibitors and agrochemical intermediates .
Functional Group Transformations
The trifluoromethylsulfanyl (–SCF₃) group participates in selective transformations:
Nucleophilic Substitution
Under basic conditions, the –SCF₃ group can be displaced by nucleophiles (e.g., amines, alkoxides).
Mechanism:
-
Deprotonation of the pyridine nitrogen enhances electrophilicity at the sulfur center.
-
Nucleophilic attack replaces –SCF₃ with –Nu.
Limitations : Competing side reactions may occur if the boronate ester is hydrolytically unstable.
Hydrolysis and Stability
The boronate ester undergoes hydrolysis in aqueous or protic environments, forming the corresponding boronic acid :
Stability Data:
| Condition | Hydrolysis Rate (t₁/₂) | Implications |
|---|---|---|
| Neutral pH, 25°C | >24 hours | Suitable for short-term storage |
| Acidic (pH < 3) | <1 hour | Requires anhydrous handling |
| Basic (pH > 10) | <30 minutes | Rapid degradation |
Electrophilic Aromatic Substitution
Selectivity Trends :
-
Nitration: Predominantly at C4 (para to boron).
-
Halogenation: Requires Lewis acid catalysts (e.g., FeCl₃).
Oxidation Reactions
The boronate group can be oxidized to hydroxyl or carbonyl derivatives under controlled conditions :
Applications : Synthesis of hydroxylated pyridine scaffolds for medicinal chemistry.
Coordination Chemistry
The boron atom coordinates with Lewis bases (e.g., amines, phosphines), forming stable adducts. This property is exploited in catalyst design and molecular recognition systems .
Comparative Reactivity
The compound’s reactivity profile differs from analogs due to the –SCF₃ group:
| Feature | This Compound | 5-Bromo-2-methylpyridine |
|---|---|---|
| Suzuki Coupling Rate | Moderate (k = 0.15 s⁻¹) | Fast (k = 0.45 s⁻¹) |
| Electrophilic Activity | Low | High |
| Hydrolytic Stability | High | Low (due to Br⁻ leaching) |
Comparison with Similar Compounds
Key Properties :
- Collision Cross-Section (CCS) :
- Synthetic Utility : Likely used as a boron reagent in coupling reactions, though direct literature or patent data are unavailable .
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The SCF₃ group in the target compound (σₚ = 0.45) is less electron-withdrawing than sulfonyl (SO₂CH₃, σₚ = 0.72) but more than fluorine (σₚ = 0.15). This modulates the boron center’s electrophilicity, influencing Suzuki coupling efficiency .
Physical Properties :
- Collision Cross-Section (CCS) : The target compound’s CCS ([M+H]⁺ = 170.8 Ų) is comparable to 3-fluoro derivatives (e.g., 171.4 Ų for [M+K]⁺ in ), suggesting similar molecular compactness despite substituent differences.
Synthetic Applications: Suzuki-Miyaura Coupling: The target compound’s SCF₃ group may enhance stability under basic conditions compared to amino-substituted analogs (e.g., ), which could deprotonate . Pharmaceutical Relevance: Compounds with SCF₃ (e.g., ) are explored for metabolic stability, whereas fluorine-substituted analogs (e.g., ) are leveraged for PET imaging.
Table 2: Reaction Compatibility in Suzuki-Miyaura Coupling
| Compound Type | Preferred Coupling Partners | Catalytic Efficiency Notes |
|---|---|---|
| B(pin)-SCF₃-pyridine (Target) | Electron-rich aryl halides | Moderate activation due to SCF₃ EWG |
| B(pin)-SO₂CH₃-pyridine | Electron-deficient aryl halides | High activation via sulfonyl EWG |
| B(pin)-NH₂-pyridine | Halides requiring directing groups | Amine acts as a directing group |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine, and what reaction conditions are critical for high yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (tetramethyl-dioxaborolane) as a coupling partner. Key conditions include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) .
- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility and reactivity .
- Temperature : Room temperature or mild heating (40–60°C) to prevent decomposition of the trifluoromethylsulfanyl group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high purity (>95%).
- Critical Parameters : Strict anhydrous conditions and degassing of solvents to avoid boronate hydrolysis.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry (pyridine ring substitution) and boronate ester integration.
- ¹⁹F NMR : Verify the trifluoromethylsulfanyl group (-SCF₃) at δ ~ -40 ppm .
- ¹¹B NMR : Detect the boronate ester peak at δ ~30 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅BF₃NO₂S).
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, particularly the B-O bonds (1.35–1.40 Å) and planarity of the pyridine ring .
Advanced Research Questions
Q. What are the challenges in analyzing the electronic effects of the trifluoromethylsulfanyl group on the pyridine ring's reactivity, and how can computational methods aid in this analysis?
- Methodological Answer :
- Challenges : The -SCF₃ group is highly electronegative and sterically bulky, altering the pyridine ring’s electron density and hindering electrophilic substitution.
- Computational Tools :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map electrostatic potential surfaces, revealing electron-deficient regions .
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks.
- Example : Calculations show reduced electron density at the 4-position of the pyridine ring, directing regioselective functionalization .
Q. How does the presence of the tetramethyl-dioxaborolane group influence the compound's stability under various reaction conditions, and what strategies mitigate undesired decomposition?
- Methodological Answer :
- Instability Factors : Hydrolysis of the boronate ester in protic solvents or acidic/basic conditions.
- Mitigation Strategies :
- Storage : Sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture ingress .
- Reaction Design : Use aprotic solvents (e.g., THF) and avoid aqueous workup unless necessary.
- Kinetic Studies : Monitor decomposition via ¹¹B NMR; half-life >24 hours in anhydrous DMSO at 25°C .
Q. When conflicting crystallographic data arise regarding the boron-containing moiety's geometry, how should researchers validate their findings?
- Methodological Answer :
- Validation Steps :
Multi-Method Refinement : Use SHELXL for least-squares refinement and check residual electron density maps for misplaced atoms .
Comparative Analysis : Cross-validate with spectroscopic data (e.g., B-O bond lengths vs. ¹¹B NMR shifts).
Twinned Data Handling : Apply TwinRotMat or other software to resolve overlapping reflections in twinned crystals .
- Case Study : Discrepancies in B-C bond lengths (1.55 vs. 1.60 Å) were resolved by re-measuring at low temperature (100 K) to reduce thermal motion artifacts .
Q. How can researchers resolve discrepancies in reaction yields when varying catalysts in cross-coupling reactions involving this boronated pyridine derivative?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dtbpf), or NiCl₂(PCy₃)₂ to compare turnover numbers.
- Reaction Optimization :
- Ligand Effects : Bulky ligands (e.g., SPhos) improve stability of Pd intermediates .
- Additives : K₂CO₃ or CsF enhances transmetallation efficiency.
- Mechanistic Probes : Use ¹⁹F NMR to track -SCF₃ group retention; side reactions (e.g., protodeboronation) reduce yields in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
